molecular formula C24H21N3O3 B11159571 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Katalognummer: B11159571
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: YGQVPVNQVHTNKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3,4-dimethoxyphenyl substituent at the quinoline C2 position and a pyridin-3-ylmethyl group attached via the carboxamide nitrogen. The compound’s molecular formula is C24H23N3O3, with a molecular weight of 413.48 g/mol . The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the pyridinylmethyl group could contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Eigenschaften

Molekularformel

C24H21N3O3

Molekulargewicht

399.4 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-29-22-10-9-17(12-23(22)30-2)21-13-19(18-7-3-4-8-20(18)27-21)24(28)26-15-16-6-5-11-25-14-16/h3-14H,15H2,1-2H3,(H,26,28)

InChI-Schlüssel

YGQVPVNQVHTNKT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4)OC

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a derivative of quinoline with significant potential in medicinal chemistry. This article explores its biological activities, particularly its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H21N3O
  • Molecular Weight : 399.45 g/mol
  • Structure : The compound features a quinoline core substituted with a dimethoxyphenyl group and a pyridine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. It exhibits significant agonistic activity on SIRT6 , a protein involved in various cellular processes including aging and cancer progression.

  • SIRT6 Activation : The compound enhances SIRT6 activity, which is linked to improved regulation of gene expression and reduced tumor growth in various cancer models, particularly pancreatic cancer .
  • In Vitro Studies : In vitro tests have shown that the compound induces apoptosis in cancer cells, leading to reduced viability and proliferation .

Case Studies

  • A study demonstrated that the compound effectively inhibited the growth of pancreatic cancer cells with an IC50 value indicating potent efficacy .
  • Another investigation reported its effectiveness against HeLa (cervical carcinoma) cells, showing a significant reduction in cell viability at concentrations as low as 0.058 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Antibacterial Testing

  • Methodology : The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using microdilution methods.
  • Results : The compound exhibited moderate to good antibacterial activity with MIC values ranging from 0.17 to >3.75 mg/mL against several bacteria, including Bacillus cereus and Escherichia coli .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Bacillus cereus0.170.23
Escherichia coli>3.75>3.75
Salmonella Typhimurium0.230.47

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 3,4-dimethoxyphenyl group significantly enhances both anticancer and antibacterial activities. Modifications to this structure can lead to variations in potency and selectivity against different targets .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against melanoma (A375) and breast cancer (MCF-7) cell lines . The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, demonstrating significant antibacterial activity. For instance, compounds within the same class have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed as a potential antibacterial agent .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various therapeutic contexts:

StudyCompoundTargetIC50 Value
Abadi et al.N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamideA375 cell line4.2 μM
Huang et al.N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineMCF-7 cell line1.88 μM
Li et al.Novel pyrazole derivativesHCT116 cell line0.39 μM

These findings indicate that modifications to the quinoline structure can lead to enhanced biological activity, making it a promising scaffold for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of quinoline-4-carboxamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Effects References
2-Phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide C21H15N3O 325.37 - Phenyl at C2
- Pyridin-3-yl at carboxamide
Reduced lipophilicity compared to dimethoxy analogs; potential for lower membrane permeability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide C25H23N3O3 413.48 - 3,4-Dimethoxyphenethyl linker
- Pyridin-4-yl at C2
Ethyl linker may enhance conformational flexibility; pyridin-4-yl substituent alters binding orientation in kinase assays.
6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide C25H22ClN3O3 447.92 - Chloro at C6
- Pyridin-3-yl at C2
Electron-withdrawing Cl group may improve metabolic stability; enhanced cytotoxicity in cancer cell lines.
2-(3,4-Dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)quinoline-4-carboxamide C24H24N4O3 416.47 - Imidazol-1-ylpropyl at carboxamide Basic imidazole group increases solubility in acidic environments; potential for protonation-dependent target engagement.
N-(2,6-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide C21H13Cl2N3O 394.26 - Dichlorophenyl at carboxamide
- Pyridin-3-yl at C2
Dichlorophenyl enhances electronegativity; may improve binding to hydrophobic pockets in enzyme active sites.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound increases logP compared to non-methoxy analogs (e.g., 2-phenyl derivative, logP ~3.2 vs. ~2.5) . This suggests improved passive diffusion across biological membranes.
  • Solubility : Compounds with polar substituents (e.g., imidazole in or hydroxyphenyl in ) exhibit higher aqueous solubility, whereas chloro or dichlorophenyl analogs () are more lipophilic.
  • Metabolic Stability : Chloro-substituted derivatives (e.g., 6-chloro analog in ) show reduced oxidative metabolism in hepatic microsomal assays due to electron-withdrawing effects.

Crystallographic and Conformational Analysis

Crystal structures of related compounds (e.g., ) reveal that the 3,4-dimethoxyphenyl group adopts a planar conformation stabilized by intramolecular π-π stacking. This rigidity may limit rotational entropy loss upon binding to biological targets, enhancing affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.